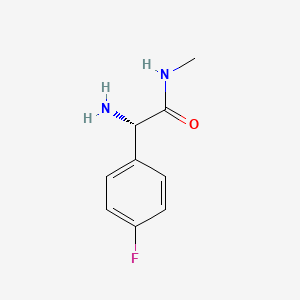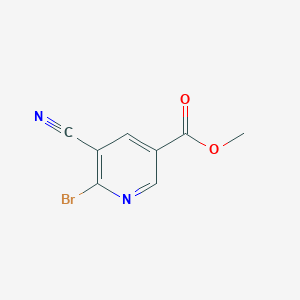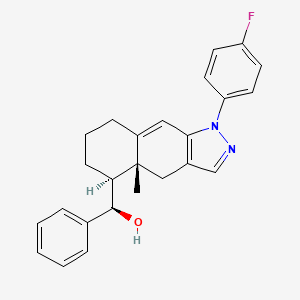
Glucocorticoids receptor agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoids receptor agonist 2 is a synthetic compound designed to mimic the action of natural glucocorticoids by binding to the glucocorticoid receptor. Glucocorticoids are steroid hormones that play a crucial role in regulating inflammation, immune response, and metabolism. The therapeutic potential of this compound lies in its ability to modulate these physiological processes, making it a valuable tool in the treatment of various inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucocorticoids receptor agonist 2 typically involves multiple steps, including the formation of the steroid backbone and the introduction of functional groups that enhance its binding affinity to the glucocorticoid receptor. Common synthetic routes may include:
Formation of the Steroid Backbone: This step often involves the cyclization of a linear precursor to form the characteristic four-ring structure of steroids.
Functional Group Introduction: Various functional groups, such as hydroxyl, carbonyl, and methyl groups, are introduced to the steroid backbone to enhance its biological activity. This may involve reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Glucocorticoids receptor agonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Removal of oxygen or addition of hydrogen to reduce the oxidation state of the compound.
Substitution: Replacement of one functional group with another, often to enhance binding affinity or reduce side effects.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with enhanced or modified biological activity. For example, oxidation may introduce hydroxyl groups that increase the compound’s solubility and bioavailability.
Scientific Research Applications
Glucocorticoids receptor agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of glucocorticoids and to develop new synthetic routes for steroidal drugs.
Biology: Employed in research to understand the molecular mechanisms of glucocorticoid action and to investigate the role of glucocorticoid receptors in various physiological processes.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents that target the glucocorticoid receptor.
Mechanism of Action
Glucocorticoids receptor agonist 2 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily. Upon binding, the receptor undergoes a conformational change, allowing it to translocate to the nucleus and bind to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammation, immune response, and metabolism. The molecular targets and pathways involved include:
Inhibition of Pro-inflammatory Transcription Factors: Such as NF-κB and AP-1.
Induction of Anti-inflammatory Genes: Such as interleukin-10 and annexin-1.
Modulation of Metabolic Pathways: Including glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glucocorticoids receptor agonist 2 include:
Cortisol: The primary natural glucocorticoid in humans.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Prednisolone: Another synthetic glucocorticoid commonly used in clinical practice.
Uniqueness
This compound is unique in its ability to selectively modulate the glucocorticoid receptor with reduced side effects compared to traditional glucocorticoids. This selectivity is achieved through structural modifications that enhance its binding affinity and specificity for the receptor, minimizing unwanted interactions with other cellular targets.
Properties
Molecular Formula |
C25H25FN2O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(R)-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-5,6,7,8-tetrahydro-4H-benzo[f]indazol-5-yl]-phenylmethanol |
InChI |
InChI=1S/C25H25FN2O/c1-25-15-18-16-27-28(21-12-10-20(26)11-13-21)23(18)14-19(25)8-5-9-22(25)24(29)17-6-3-2-4-7-17/h2-4,6-7,10-14,16,22,24,29H,5,8-9,15H2,1H3/t22-,24+,25+/m1/s1 |
InChI Key |
PAUIGLFJCJDVFW-VJTSUQJLSA-N |
Isomeric SMILES |
C[C@]12CC3=C(C=C1CCC[C@@H]2[C@H](C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |
Canonical SMILES |
CC12CC3=C(C=C1CCCC2C(C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


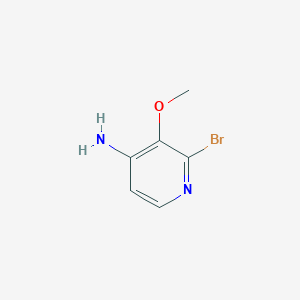
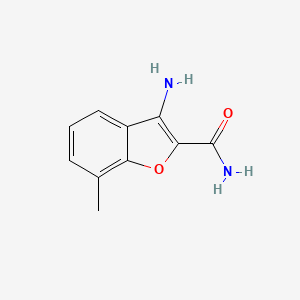
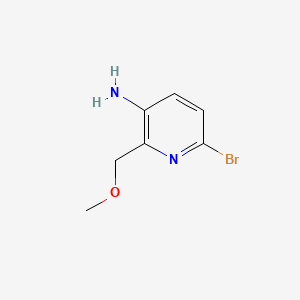
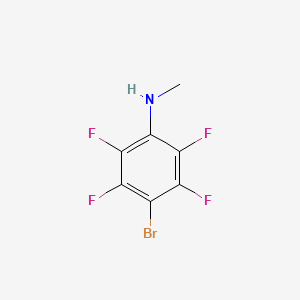
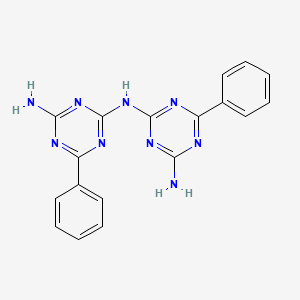
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
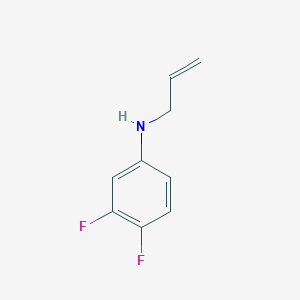
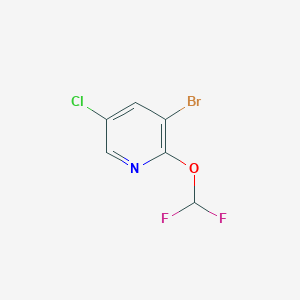
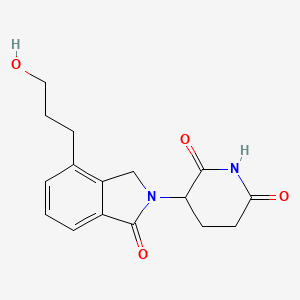
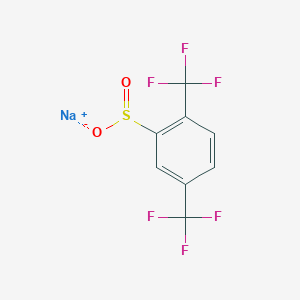
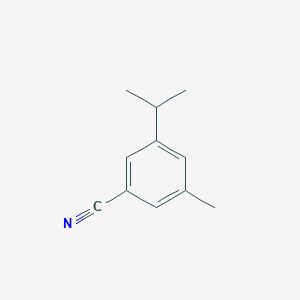
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)
